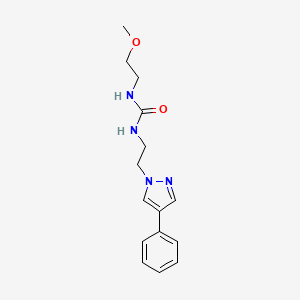

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

描述

属性

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-21-10-8-17-15(20)16-7-9-19-12-14(11-18-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDMHIPTRFJUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Formation of the urea linkage: This involves the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

化学反应分析

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, primarily focusing on constructing the pyrazole-urea core and introducing substituents. Key methods include:

Urea Formation

The urea group is typically formed via nucleophilic addition of amines to potassium cyanate (KOCN) under acidic conditions . For this compound:

- Step 1 : Reaction of 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine with KOCN in aqueous HCl yields the intermediate isocyanate.

- Step 2 : Subsequent reaction with 2-methoxyethylamine forms the urea linkage .

- Conditions : Room temperature, 6–12 hours, yields >75% .

Alkylation

The 2-methoxyethyl and ethyl side chains are introduced via alkylation:

- Methoxyethyl Group : Methylation of hydroxyl intermediates (e.g., using methyl iodide) followed by substitution .

- Ethyl Linker : Nucleophilic substitution between bromoethylpyrazole and urea intermediates .

Key Reaction Conditions and Yields

Substituent Effects

- Pyrazole Position 4 : The phenyl group enhances steric bulk, reducing reactivity in electrophilic substitution .

- Methoxyethyl Chain : Polar and electron-donating, stabilizes hydrogen bonding in urea interactions .

Cross-Coupling Reactions

- Suzuki Coupling : Used to introduce aryl groups to the pyrazole ring (e.g., phenylboronic acid with Pd catalysis) .

- Buchwald–Hartwig Amination : Links amines to pyrimidinone intermediates for diversification .

Side Reactions and Challenges

- Biuret Formation : Competing reaction during urea synthesis if excess isocyanate is present .

- Steric Hindrance : Bulky phenyl substituents slow nucleophilic attacks on the pyrazole ring .

- Regioselectivity : Pyrazole N-alkylation may produce regioisomers unless directing groups are used .

Comparative Reactivity with Analogues

| Compound | Reactivity with KOCN | Pyrazole Stability | Reference |

|---|---|---|---|

| 1-(2-Methoxyethyl)-3-(ethyl)urea | High (85%) | Moderate | |

| 3-(4-Chlorophenyl)pyrazole urea | Moderate (72%) | High | |

| N-Methylpyrazole urea | Low (55%) | Low |

Stability Under Physiological Conditions

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

作用机制

The mechanism of action of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.

相似化合物的比较

Key Structural Features and Modifications

The following table highlights critical structural differences between the target compound and its analogs:

Physicochemical and Spectral Comparisons

- Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to BG14908’s lipophilic difluorophenyl group or 3l’s bulky benzyloxy-substituted aryl .

- Spectral Data :

- IR Spectroscopy : Urea carbonyl (C=O) stretches for analogs range from 1635–1650 cm⁻¹ (e.g., 1635 cm⁻¹ for 3l ), consistent with the target compound.

- NMR : Aromatic protons in the phenylpyrazole moiety (δ ~7.3–7.9 ppm) and methoxy signals (δ ~3.2–3.5 ppm) are key identifiers for structural validation .

Pharmacological Implications

- Target-Binding Potential: The phenylpyrazole moiety in the target compound and BG14908 may facilitate interactions with hydrophobic enzyme pockets, while the methoxyethyl group could improve solubility for systemic distribution.

- Bioactivity Trends :

生物活性

1-(2-Methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 288.35 g/mol. The presence of both urea and pyrazole moieties in its structure is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| Log P (octanol-water partition coefficient) | -0.5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 to 500 μg/mL, indicating moderate antibacterial activity .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, studies have shown that similar compounds can inhibit key inflammatory mediators such as TNFα and IL-17, with IC50 values in the nanomolar range (e.g., 0.004 μM for p38 MAPK inhibition) . The incorporation of the methoxyethyl group may enhance the compound's ability to modulate inflammatory pathways.

3. Anticancer Activity

Several studies have explored the anticancer effects of pyrazole-based compounds. For example, derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. The activity against various cancer cell lines was evaluated, revealing IC50 values as low as 0.067 μM against specific targets .

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of pyrazole ureas, including derivatives similar to our compound of interest. The results indicated that modifications in the substituents on the pyrazole ring significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency, while hydrophobic groups improved anti-inflammatory effects .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that pyrazole derivatives could reduce inflammation and tumor growth significantly compared to control groups. These findings suggest that compounds like this compound may serve as effective therapeutic agents in treating inflammatory diseases and cancers .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves constructing the pyrazole ring via cyclocondensation of hydrazines with diketones, followed by alkylation or nucleophilic substitution to introduce the methoxyethyl and phenyl groups. Optimization includes solvent selection (e.g., ethanol or DMF under reflux) and catalyst use (e.g., triethylamine for urea bond formation). Purification via column chromatography or recrystallization improves purity .

- Key Parameters : Reaction time (4–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for amine:isocyanate intermediates).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea bond formation (e.g., carbonyl resonance at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M+H]+ at calculated m/z) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Screening :

- Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase activity for kinases) .

- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination) .

- Anti-inflammatory Activity : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with biological targets?

- Approaches :

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) for protein-ligand interactions .

- Knockout Studies : CRISPR/Cas9-mediated gene silencing to identify target pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

- Modifications :

- Substituent Variation : Replace methoxyethyl with ethoxyethyl or cyclopropyl groups to assess steric/electronic effects .

- Bioisosteric Replacement : Swap pyrazole with triazole or thiazole to improve metabolic stability .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved?

- Troubleshooting :

- Solubility Assessment : Measure logP and solubility in PBS or DMSO to address bioavailability limitations .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

- Dose-Response Refinement : Adjust dosing regimens in animal models to align with pharmacokinetic parameters (e.g., t½, Cmax) .

Q. What formulation challenges arise due to the compound’s physicochemical properties, and how can they be addressed?

- Solutions :

- Solubility Enhancement : Use cyclodextrins or lipid nanoparticles for hydrophobic compounds .

- Stability Testing : Accelerated degradation studies under varied pH/temperature to identify vulnerable functional groups (e.g., urea hydrolysis at acidic pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。